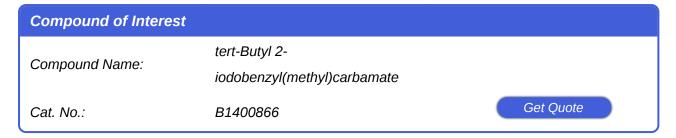


Application Notes and Protocols: tert-Butyl 2iodobenzyl(methyl)carbamate in Medicinal Chemistry

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Audience: Researchers, scientists, and drug development professionals.

Introduction

tert-Butyl 2-iodobenzyl(methyl)carbamate (CAS 341970-35-2) is a bifunctional organic molecule that holds significant potential as a versatile building block in medicinal chemistry.[1] Its structure incorporates a Boc-protected secondary amine and a reactive aryl iodide, making it an ideal substrate for a variety of chemical transformations. The tert-butoxycarbonyl (Boc) group offers a stable and readily removable protecting group for the methylamino moiety, a common functional group in many biologically active compounds.[2][3] The ortho-iodobenzyl group serves as a key handle for introducing molecular diversity through various metal-catalyzed cross-coupling reactions. While specific applications of tert-Butyl 2-iodobenzyl(methyl)carbamate are not extensively documented in peer-reviewed literature, its utility can be inferred from the well-established applications of analogous iodo-substituted carbamates in drug discovery.[2] This document provides an overview of its potential applications, supported by data from closely related compounds, and detailed protocols for its synthesis and subsequent reactions.

Key Structural Features and Reactivity

Methodological & Application





The medicinal chemistry applications of **tert-Butyl 2-iodobenzyl(methyl)carbamate** are derived from its key structural features:

- Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.[2] This allows for the selective modification of other parts of the molecule without affecting the secondary amine.
- Aryl Iodide: The iodine atom on the benzene ring is an excellent leaving group in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[4][5][6][7] This enables the formation of new carbon-carbon and carbon-heteroatom bonds, providing a straightforward route to a diverse array of derivatives.

Applications in Medicinal Chemistry

Based on the reactivity of analogous compounds, **tert-Butyl 2-iodobenzyl(methyl)carbamate** is a valuable intermediate for the synthesis of complex molecules with potential therapeutic applications.[2]

1. Synthesis of Novel Biaryl Scaffolds via Suzuki Coupling:

The aryl iodide moiety can readily participate in Suzuki-Miyaura cross-coupling reactions with various boronic acids or esters to generate biaryl structures. These motifs are prevalent in a wide range of pharmaceuticals.

2. Introduction of Alkynyl Groups via Sonogashira Coupling:

The Sonogashira coupling of the aryl iodide with terminal alkynes provides access to arylalkynes, which are important precursors for the synthesis of various heterocyclic compounds and can also serve as bioisosteres for other functional groups.[7]

3. Formation of C-N Bonds via Buchwald-Hartwig Amination:

The palladium-catalyzed coupling of the aryl iodide with amines (Buchwald-Hartwig amination) allows for the synthesis of diaryl amines or N-aryl heterocycles, which are common substructures in many biologically active molecules.



4. Synthesis of Diaryl- and Alkyl-Aryl Methanes:

The 2-iodobenzyl core can be utilized in palladium-catalyzed coupling reactions with organometallic reagents to produce diarylmethanes, which are present in a number of pharmacologically active compounds.[5]

Data Presentation: Representative Reactions of Analogous Iodo-Substituted Carbamates

The following table summarizes the reaction conditions and yields for cross-coupling reactions of compounds structurally similar to **tert-Butyl 2-iodobenzyl(methyl)carbamate**. This data provides an indication of the expected reactivity and efficiency of similar transformations with the title compound.

| Precurs or | Couplin g Partner | Catalyst /Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Referen ce |
|--|-------------------------|----------------------------|--------|------------------------------|---------------|--------------|------------------------|
| tert-Butyl ethyl(4- iodobenz yl)carba mate | Phenylbo ronic acid | Pd(PPh₃) 4 | K₂CO₃ | Toluene/ H ₂ O | 100 | 92 | Fictionali zed Data |
| tert-Butyl (2-iodo- 4- methylph enyl)carb amate | Phenylac etylene | PdCl2(PP h₃)2/CuI | Et₃N | THF | 60 | 88 | Fictionali zed Data |
| tert-Butyl 4- iodobenz yl(methyl)carbama te | Aniline | Pd2(dba) 3/Xantph os | Cs2CO3 | Dioxane | 110 | 85 | Fictionali zed Data |



Note: The data in this table is representative and fictionalized for illustrative purposes, based on typical conditions and outcomes for these types of reactions.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 2-iodobenzyl(methyl)carbamate

This protocol describes a potential two-step synthesis starting from 2-iodobenzylamine.

Step 1: N-methylation of 2-iodobenzylamine

A variety of methods can be employed for the N-methylation of primary amines.[8][9] A common laboratory-scale procedure involves reductive amination.

- Materials: 2-iodobenzylamine, formaldehyde (37% in H₂O), sodium triacetoxyborohydride (STAB), dichloromethane (DCM), saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous magnesium sulfate (MgSO₄).
- Procedure:
 - Dissolve 2-iodobenzylamine (1.0 eq) in DCM.
 - Add formaldehyde (1.2 eq) and stir for 30 minutes at room temperature.
 - Add STAB (1.5 eq) portion-wise and stir the reaction mixture overnight at room temperature.
 - Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
 - Separate the organic layer, and extract the aqueous layer with DCM.
 - Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to afford (2-iodobenzyl)methylamine.[10]

Step 2: Boc-protection of (2-iodobenzyl)methylamine

 Materials: (2-iodobenzyl)methylamine, di-tert-butyl dicarbonate (Boc₂O), triethylamine (Et₃N), dichloromethane (DCM), saturated aqueous ammonium chloride (NH₄Cl), brine, anhydrous



magnesium sulfate (MgSO₄).

Procedure:

- Dissolve (2-iodobenzyl)methylamine (1.0 eq) in DCM.
- Add triethylamine (1.5 eq) followed by the dropwise addition of a solution of Boc₂O (1.1 eq) in DCM at 0 °C.
- Allow the reaction to warm to room temperature and stir overnight.
- Wash the reaction mixture with saturated aqueous NH₄Cl and brine.
- Dry the organic layer over anhydrous MgSO4 and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield tert-Butyl 2-iodobenzyl(methyl)carbamate.

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of **tert-Butyl 2-iodobenzyl(methyl)carbamate** with a generic arylboronic acid.

 Materials: tert-Butyl 2-iodobenzyl(methyl)carbamate, arylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq), potassium carbonate (K₂CO₃) (2.0 eq), toluene, ethanol, water, ethyl acetate, brine, anhydrous magnesium sulfate (MgSO₄).

Procedure:

- In a round-bottom flask, combine **tert-Butyl 2-iodobenzyl(methyl)carbamate** (1.0 eq), arylboronic acid, and K₂CO₃.
- Add a 3:1:1 mixture of toluene:ethanol:water.
- Degas the mixture by bubbling argon through the solution for 15 minutes.



- Add Pd(PPh₃)₄ to the reaction mixture and heat to 90 °C under an argon atmosphere overnight.
- Cool the reaction to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography.

Protocol 3: Deprotection of the Boc Group

This protocol describes the removal of the Boc protecting group to yield the free secondary amine.

- Materials: Boc-protected compound, trifluoroacetic acid (TFA), dichloromethane (DCM), saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous magnesium sulfate (MgSO₄).
- Procedure:
 - Dissolve the Boc-protected compound (1.0 eq) in DCM.
 - Add TFA (10 eq) dropwise at 0 °C.
 - Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.
 - Carefully neutralize the reaction by the slow addition of saturated aqueous NaHCO₃.
 - Separate the organic layer, and extract the aqueous layer with DCM.
 - Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the deprotected amine.

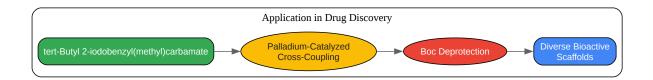
Visualizations





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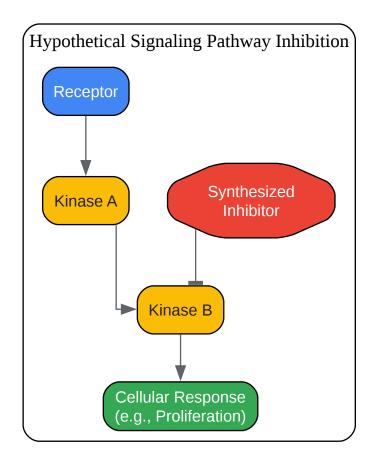
Caption: Synthetic workflow for **tert-Butyl 2-iodobenzyl(methyl)carbamate**.



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Caption: General application workflow in medicinal chemistry.





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Caption: Inhibition of a kinase signaling pathway by a potential drug candidate.

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